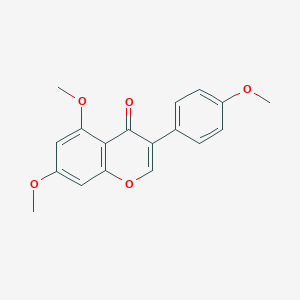

4',5,7-Trimethoxyisoflavone

Overview

Description

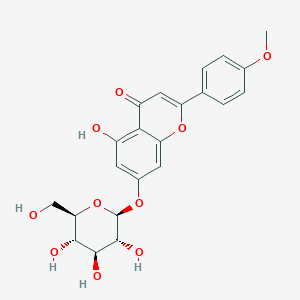

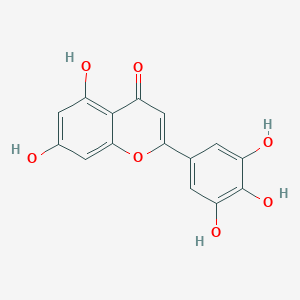

Biochanin A, dimethyl ether, is a naturally occurring isoflavone found in various plants such as chickpeas, red clover, and soybeans . It is a member of the flavonoid family and is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The compound is also recognized for its potential as a phytoestrogen, mimicking the effects of estrogen in the body .

Scientific Research Applications

Mechanism of Action

Target of Action

4’,5,7-Trimethoxyisoflavone (TMF) primarily targets caspase-3 and poly (ADP-ribose) polymerase (PARP) . Caspase-3 is a crucial executioner in the process of apoptosis, while PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death .

Mode of Action

TMF interacts with its targets to induce apoptosis, a form of programmed cell death. It increases the proteolytic activation of caspase-3 and degrades the PARP protein . This interaction results in changes such as an increase in the sub-G1 phase, DNA fragmentation, annexin-V/PI staining, and the Bax/Bcl-xL ratio .

Biochemical Pathways

The primary biochemical pathway affected by TMF is the apoptosis pathway. TMF’s action on caspase-3 and PARP leads to the activation of this pathway . The downstream effects include the induction of the sub-G1 phase, DNA fragmentation, and changes in the Bax/Bcl-xL ratio, all of which are hallmarks of apoptosis .

Result of Action

The result of TMF’s action is the induction of apoptosis, leading to cell death . This is evidenced by an increase in the sub-G1 phase, DNA fragmentation, annexin-V/PI staining, and the Bax/Bcl-xL ratio . These changes at the molecular and cellular levels contribute to the overall effect of TMF.

Biochemical Analysis

Biochemical Properties

4’,5,7-Trimethoxyisoflavone has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to have antimicrobial activities against a wide range of bacteria and fungi . It also has antioxidant effects , which suggests that it may interact with enzymes involved in oxidative stress responses

Cellular Effects

4’,5,7-Trimethoxyisoflavone has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to induce apoptosis in SNU-16 human gastric cancer cells . It also increases the proteolytic activation of caspase-3, a key enzyme involved in the execution-phase of cell apoptosis . Furthermore, it has been found to have antitumor activity .

Molecular Mechanism

The molecular mechanism of action of 4’,5,7-Trimethoxyisoflavone is not yet fully understood. It has been suggested that it exerts its effects at the molecular level through various mechanisms. For instance, it has been reported to induce apoptosis by increasing the proteolytic activation of caspase-3 and the degradation of poly (ADP-ribose) polymerase (PARP) protein

Temporal Effects in Laboratory Settings

It has been reported to have significant effects on the proliferation of SNU-16 human gastric cancer cells in a concentration-dependent manner

Metabolic Pathways

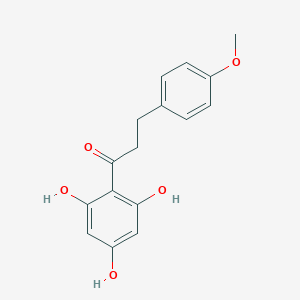

It has been suggested that it is part of a biosynthetic gene cluster that produces a naringenin-derived O-methylated isoflavone

Preparation Methods

Synthetic Routes and Reaction Conditions

Biochanin A, dimethyl ether, can be synthesized through several chemical routes. One common method involves the methylation of biochanin A using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions must be carefully controlled to ensure complete methylation and high yield of the desired product .

Industrial Production Methods

Industrial production of biochanin A, dimethyl ether, often involves the extraction of biochanin A from plant sources followed by chemical modification . The extraction process typically uses solvents such as ethanol or methanol to isolate biochanin A from plant materials like red clover . The extracted biochanin A is then subjected to methylation reactions to produce the dimethyl ether derivative . This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Biochanin A, dimethyl ether, undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize biochanin A, dimethyl ether.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce biochanin A, dimethyl ether.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of biochanin A, dimethyl ether, can lead to the formation of quinones or other oxidized derivatives . Reduction reactions may produce reduced forms of the compound with altered biological activities .

Comparison with Similar Compounds

Biochanin A, dimethyl ether, is structurally similar to other isoflavones such as genistein and daidzein . it is unique in its methylated form, which enhances its stability and bioavailability .

Similar Compounds

Genistein: Another isoflavone with similar biological activities but lacks the methylation present in biochanin A, dimethyl ether.

Daidzein: Similar to genistein, daidzein is an isoflavone with comparable biological properties but without the methylation.

Formononetin: Another methylated isoflavone, but with different substitution patterns, leading to distinct biological effects.

Properties

IUPAC Name |

5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-16-9-13(21-2)8-15(22-3)17(16)18(14)19/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVORTURQPBPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151315 | |

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-82-9 | |

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4',5,7-trimethoxyisoflavone interact with the aryl hydrocarbon receptor (AhR), and what are the downstream effects of this interaction?

A1: While the provided research abstract [] doesn't delve into the specific binding interactions of this compound with AhR, it highlights that this compound acts as a potent AhR agonist. This means it binds to and activates the AhR, which is a transcription factor.

Q2: How does the structure of this compound compare to similar flavonoids in terms of AhR activity, and what does this suggest about the importance of structure for AhR agonism?

A2: The research highlights the critical role of structural variations in flavonoids for their AhR activity []. For example, while this compound is a potent AhR agonist, its isomeric flavone counterpart (with the phenyl ring at C-2 instead of C-3) is AhR-inactive [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

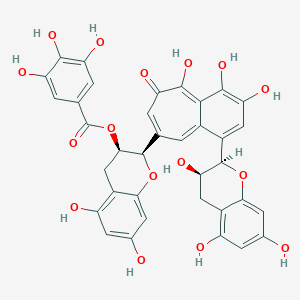

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)